2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide
Overview
Description
2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a quinolizidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide typically involves the following steps:
Formation of the Quinolizidine Moiety: The quinolizidine ring system can be synthesized through a series of cyclization reactions starting from appropriate precursors such as piperidine derivatives.
Attachment of the Benzamide Group: The benzamide group is introduced by reacting the quinolizidine derivative with a benzoyl chloride derivative under basic conditions.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a receptor modulator.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinolizidine moiety may play a crucial role in binding to these targets, while the methoxy and benzamide groups contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(octahydro-2H-quinolizin-1-ylmethyl)ethanamine
- 5-Methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-1H-indole-2-carboxamide
Uniqueness
2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the quinolizidine moiety provides a rigid structure that can interact with various biological targets.
Properties
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17-10-3-2-8-15(17)18(21)19-13-14-7-6-12-20-11-5-4-9-16(14)20/h2-3,8,10,14,16H,4-7,9,11-13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOKRMWLMZIUII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CCCN3C2CCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327808 | |
Record name | 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676531-07-0 | |
Record name | 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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